molecular formula C10H14N2O4 B14403689 4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) CAS No. 88329-97-9

4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)

Cat. No.: B14403689
CAS No.: 88329-97-9
M. Wt: 226.23 g/mol
InChI Key: IJWIMEAVORDJEL-UHFFFAOYSA-N
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Description

4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) is a chemical compound with a unique structure that includes a diazene linkage between two oxolan-2-one rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and specific reagents to form the desired compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the diazene linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can break the diazene linkage, leading to the formation of simpler compounds.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce simpler organic compounds.

Scientific Research Applications

4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) exerts its effects involves its interaction with molecular targets and pathways. The diazene linkage plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) is unique due to its combination of the diazene linkage and oxolan-2-one rings. This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

CAS No.

88329-97-9

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

4-methyl-4-[(3-methyl-5-oxooxolan-3-yl)diazenyl]oxolan-2-one

InChI

InChI=1S/C10H14N2O4/c1-9(3-7(13)15-5-9)11-12-10(2)4-8(14)16-6-10/h3-6H2,1-2H3

InChI Key

IJWIMEAVORDJEL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC1)N=NC2(CC(=O)OC2)C

Origin of Product

United States

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